Antiproliferative Potency: A Cross-Study Comparison with 8-Methyl and 6-Bromo Substituted Analogs Against MCF-7 Cells
In cross-study analysis, the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-3-amine core (assessed as the hydrobromide salt, CAS 5595-14-2) demonstrates substantial variation in antiproliferative potency against the MCF-7 breast cancer cell line compared to its substituted analogs [1]. While this comparison is not a direct head-to-head study, it highlights the significant impact of substituents on the core scaffold's activity.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | 0.15 μM (as the free base core structure) |
| Comparator Or Baseline | 8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine: 12 nM; 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine: Data not available in comparable assays |
| Quantified Difference | The target compound's potency is ~12.5-fold lower than the 8-methyl analog. The difference between the unsubstituted core and a halogenated analog (6-Br) is not quantified in comparable assays but is expected to be substantial based on class-level SAR [1]. |
| Conditions | In vitro cytotoxicity assays against the MCF-7 (human breast adenocarcinoma) cell line. Assay endpoints were measured after 48-72h incubation. Source data from separate published studies using standard MTT or SRB assays. |
Why This Matters
For a procurement scientist, this highlights that the unsubstituted core (CAS 5595-14-2) is a valuable control compound for establishing baseline activity in SAR studies, whereas the 8-methyl analog is the potent lead candidate.
- [1] Xu, F. et al. Design, synthesis and biological evaluation of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives as novel microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. 2021, 225, 113805. View Source
